Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate
Description
Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropylformamido group
Properties
Molecular Formula |
C10H18NO5P |
|---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylacetyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18NO5P/c1-3-15-17(14,16-4-2)7-9(12)11-10(13)8-5-6-8/h8H,3-7H2,1-2H3,(H,11,12,13) |
InChI Key |
RYXAMVCFFVTHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NC(=O)C1CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with cyclopropylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) and a solvent like toluene. The reaction mixture is cooled to 0°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted phosphonates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include diethyl (2-oxopropyl)phosphonate and diethyl (1-diazo-2-oxopropyl)phosphonate. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is unique due to the presence of the cyclopropylformamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, while providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₈N₁O₄P
- CAS Number : 67257-33-4
- Molecular Weight : 221.22 g/mol
The compound's structure includes a phosphonate group, which is known for its reactivity and ability to mimic phosphate esters in biological systems.
- Enzyme Inhibition : Phosphonates often act as inhibitors of enzymes involved in metabolic pathways. This compound has been studied for its ability to inhibit certain enzymes in the phosphoinositide signaling pathway, which is crucial for cellular signaling and metabolism.
- Antimicrobial Properties : Some studies have indicated that phosphonate compounds exhibit antimicrobial activity. This compound may disrupt bacterial cell walls or interfere with metabolic processes, leading to bacterial cell death.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Pharmacological Effects
The pharmacological effects of this compound include:
- Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various phosphonates found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with concentrations above 10 µM.
Research Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against Gram+ | Study A |
| Cytotoxicity | Induces apoptosis | Study B |
| Neuroprotection | Protects neuronal cells | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
